N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide
Description
Properties
CAS No. |
87485-65-2 |
|---|---|
Molecular Formula |
C11H11N5O2S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea |
InChI |
InChI=1S/C11H11N5O2S2/c12-10(19)15-8-2-4-9(5-3-8)20(17,18)16-11-13-6-1-7-14-11/h1-7H,(H3,12,15,19)(H,13,14,16) |
InChI Key |
IGXNEWBBDRNQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide typically involves the reaction of pyrimidine derivatives with thiourea and benzenesulfonamide under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to enhance the reaction efficiency . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide :
The addition of methyl groups at the 4- and 6-positions of the pyrimidine ring () increases steric bulk and lipophilicity (logP), which may improve membrane permeability compared to the unmethylated parent compound. This modification could enhance stability against metabolic degradation .- Sulfadiazine (4-Amino-N-pyrimidin-2-yl-benzenesulfonamide): Replacing the thioureido group with an amino group (–NH₂) reduces hydrogen-bonding capacity. Sulfadiazine is a classic sulfonamide antibiotic, highlighting how minor structural changes (e.g., –NH₂ vs.
Heterocyclic Core Modifications
- N-(1,2,4-Triazolo-[1,5-a]pyrimidin-2-yl)-N'-aroyl Thioureas: Fusion of a triazole ring to pyrimidine () introduces a rigid, planar structure that may enhance binding to hydrophobic pockets in enzymes.
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Replacing pyrimidine with pyridine () alters electronic properties due to the nitrogen atom’s position. This shift could reduce π-π stacking interactions in nucleic acid targets, redirecting activity toward non-DNA mechanisms .
Functional Group Replacements
- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide: The tetrahydro-thioxo-pyrimidine moiety () introduces a saturated ring with a thione group (–C=S), which may act as a hydrogen-bond acceptor.
- The cyclopropyl group on the sulfonamide nitrogen introduces steric constraints that could modulate selectivity .
Biological Activity
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interactions with biological targets. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrimidine ring substituted at the 2-position, which is linked to a thiourea group and a benzenesulfonamide moiety. This unique arrangement of functional groups allows for various biological interactions, particularly with vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and cancer progression.
Interaction with VEGFR2
Research indicates that this compound effectively binds to VEGFR2, influencing its activity. The binding affinity and inhibition potency are critical for understanding its therapeutic potential in cancer treatment. Studies have shown that compounds similar to this compound exhibit varying degrees of inhibition against VEGFR2, suggesting that modifications to the compound could enhance its efficacy .
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, the compound showed significant inhibition of cell viability in HepG2 cells, with an IC50 value indicating effective cytotoxicity. The mechanism involves the suppression of VEGFR2 activity, leading to reduced cell proliferation and increased apoptosis .
Case Studies
- Cytotoxic Activity Against HepG2 Cells :
- Comparative Analysis with Similar Compounds :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that include the formation of thiourea derivatives followed by sulfonamide coupling. Understanding the SAR is crucial for optimizing the compound’s biological activity. The following table summarizes key structural features and their impact on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine ring, thiourea group | Potent VEGFR2 inhibitor |
| N-(pyridin-2-yl)-4-thioureidobenzenesulfonamide | Pyridine ring instead of pyrimidine | Reduced binding affinity |
| N-(quinolin-2-yl)-4-thioureidobenzenesulfonamide | Quinoline ring | Different pharmacokinetics |
Q & A
Q. What are the recommended synthetic pathways for N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, sulfadiazine derivatives can react with thiourea or aldehyde precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves adjusting stoichiometry, temperature (80–120°C), and catalytic bases (e.g., triethylamine) to improve yields. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm sulfonamide and pyrimidine ring proton environments .
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks involving sulfonamide S=O and pyrimidine N atoms) .
- FT-IR spectroscopy to validate thioureido (–NH–C(=S)–NH–) and sulfonamide (–SO₂–NH–) functional groups via characteristic stretching vibrations (~1300 cm⁻¹ for S=O, ~3400 cm⁻¹ for N–H) .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
Methodological Answer: Use in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via broth microdilution (CLSI guidelines). Molecular docking against microbial targets (e.g., dihydrofolate reductase) can rationalize observed activity .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced kinase inhibitory activity?
Methodological Answer: Dock the compound into ATP-binding pockets of kinases (e.g., ALK/EGFR) using software like AutoDock Vina. Analyze binding poses for hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) and hydrophobic interactions with gatekeeper residues (e.g., Leu1196 in ALK). Modify the thioureido group to improve steric complementarity or introduce electron-withdrawing substituents on the pyrimidine ring to enhance affinity .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum protein interference) or cellular uptake differences. Perform:
Q. How do structural modifications influence solubility and formulation stability?
Methodological Answer: Introduce hydrophilic groups (e.g., PEG chains) at the thioureido moiety or sulfonamide para-position. Assess solubility via shake-flask methods (pH 1.2–7.4 buffers) and stability under accelerated conditions (40°C/75% RH). Co-crystallization with cyclodextrins or salt formation (e.g., sodium sulfonate) can improve pharmacokinetic profiles .
Q. What computational methods predict off-target interactions and toxicity risks?
Methodological Answer: Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (100 ns) evaluate binding stability to unintended targets (e.g., cytochrome P450 enzymes) .
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?
Methodological Answer: Synthesize analogs with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
